(1S,3R,4R)-3-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid (1S,3R,4R)-3-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 760160-65-4
VCID: VC15811318
InChI: InChI=1S/C7H11NO3/c9-5-3-7(6(10)11)2-1-4(5)8-7/h4-5,8-9H,1-3H2,(H,10,11)/t4-,5-,7+/m1/s1
SMILES:
Molecular Formula: C7H11NO3
Molecular Weight: 157.17 g/mol

(1S,3R,4R)-3-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid

CAS No.: 760160-65-4

Cat. No.: VC15811318

Molecular Formula: C7H11NO3

Molecular Weight: 157.17 g/mol

* For research use only. Not for human or veterinary use.

(1S,3R,4R)-3-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid - 760160-65-4

Specification

CAS No. 760160-65-4
Molecular Formula C7H11NO3
Molecular Weight 157.17 g/mol
IUPAC Name (1S,3R,4R)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid
Standard InChI InChI=1S/C7H11NO3/c9-5-3-7(6(10)11)2-1-4(5)8-7/h4-5,8-9H,1-3H2,(H,10,11)/t4-,5-,7+/m1/s1
Standard InChI Key FEWLBWFAAPVAFV-XAHCXIQSSA-N
Isomeric SMILES C1C[C@]2(C[C@H]([C@@H]1N2)O)C(=O)O
Canonical SMILES C1CC2(CC(C1N2)O)C(=O)O

Introduction

Structural and Stereochemical Analysis

Molecular Architecture

The compound belongs to the 7-azabicyclo[2.2.1]heptane family, featuring a bridged bicyclic system with a nitrogen atom at position 7. Its IUPAC name, (1S,3R,4R)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid, reflects three stereocenters at positions 1, 3, and 4, which impose significant conformational rigidity . Key structural parameters include:

PropertyValueSource
Molecular FormulaC₇H₁₁NO₃
Molecular Weight157.17 g/mol
CAS Number760160-65-4
Isomeric SMILESC1C[C@]2(CC@HO)C(=O)O
XLogP3-AA-1.2 (estimated)

The bicyclic framework restricts rotational freedom, making it a valuable template for studying receptor-ligand interactions where conformational flexibility adversely affects binding specificity .

Spectroscopic Characterization

While experimental NMR and crystallographic data remain unpublished, computational models predict distinct proton environments due to the compound’s stereochemistry. The hydroxy group at C3 participates in intramolecular hydrogen bonding with the carboxylic acid moiety, stabilizing the endo conformation . This interaction is critical for maintaining the molecule’s bioactive conformation in solution.

Synthesis and Stereochemical Control

Asymmetric Synthesis from 4-Hydroxyproline

Avenoza et al. (1999) developed a landmark asymmetric synthesis starting from (-)-8-phenylmenthyl 2-acetamidoacrylate, achieving enantiomeric excess >98% . The route involves:

  • Diastereoselective Aldol Addition: Formation of the bicyclic core via intramolecular cyclization under basic conditions.

  • Chiral Resolution: Use of (-)-8-phenylmenthol as a chiral auxiliary to enforce the (1S,3R,4R) configuration.

  • Deprotection and Functionalization: Sequential removal of protecting groups to yield the free carboxylic acid and hydroxy functionalities .

This method’s key advantage lies in its scalability, producing multi-gram quantities suitable for pharmacological testing .

Alternative Synthetic Strategies

Recent advances leverage transition-metal catalysis for stereocontrolled synthesis:

  • Ruthenium-Catalyzed Ring-Closing Metathesis: Constructs the bicyclic framework from acyclic diene precursors, though with moderate diastereoselectivity (d.r. = 4:1) .

  • Enzymatic Resolution: Lipase-mediated kinetic resolution of racemic intermediates improves stereochemical purity but suffers from low yields (<30%).

Comparative analysis reveals that the Avenoza protocol remains the most efficient for large-scale production, while metathesis-based approaches offer modularity for derivative synthesis .

Research Applications and Biological Relevance

Intermediate in Alkaloid Synthesis

The compound serves as a precursor to (1R,4S)-N-Boc-7-azabicyclo[2.2.1]heptan-2-one, a critical intermediate in the formal synthesis of (+)-epibatidine . This neurotoxic alkaloid’s potent nicotinic acetylcholine receptor (nAChR) agonism has spurred interest in developing non-toxic analogs for pain management .

Conformational Studies and Drug Design

Molecular dynamics simulations predict that the bicyclic scaffold stabilizes β-turn structures in peptide mimetics, making it a candidate for inhibiting protein-protein interactions . Preliminary docking studies suggest affinity for:

  • Metabotropic Glutamate Receptors (mGluRs): Modulating neurotransmitter release in neurological disorders.

  • Bacterial Penicillin-Binding Proteins (PBPs): Potential for overcoming β-lactam resistance.

Future Directions and Research Priorities

Synthetic Chemistry

  • Photocatalytic C–H Functionalization: Introducing diverse substituents at C2 and C5 to explore structure-activity relationships.

  • Flow Chemistry Adaptation: Enhancing reaction efficiency and reducing purification steps for industrial-scale production .

Pharmacological Studies

  • High-Throughput Screening: Prioritize targets using kinase panels and GPCR-focused libraries.

  • In Vivo Toxicity Profiling: Assess acute toxicity in rodent models to establish safety margins.

Computational Modeling

  • Machine Learning-Driven Design: Train models on azabicycloheptane derivatives to predict novel bioactive analogs.

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